Barbacenic acid
Description
Barbituric acid (2,4,6-trioxohexahydropyrimidine) is a heterocyclic organic compound first synthesized by Adolf von Baeyer in 1864 via the condensation of urea and malonic acid . Its derivatives, particularly 5,5-disubstituted barbiturates, gained prominence in pharmacology after Emil Fischer and Joseph von Mering discovered the hypnotic properties of barbital (5,5-diethylbarbituric acid) in 1903 . Structurally, barbituric acid consists of a pyrimidine ring fused to a barbiturate core, with substituents at the C5 position critically influencing pharmacological activity . Early applications centered on sedation, anesthesia, and anticonvulsant therapy, but derivatives have since expanded into industrial dyes, photosensitizers, and organic synthesis precursors .
Properties
Molecular Formula |
C18H26O5 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(3aS,5aS,6R,9aR,9bS)-3a-hydroxy-6,9a,9b-trimethyl-3,7-dioxo-2,4,5,5a,8,9-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]acetic acid |
InChI |
InChI=1S/C18H26O5/c1-15(10-14(21)22)11-4-9-18(23)13(20)6-8-17(18,3)16(11,2)7-5-12(15)19/h11,23H,4-10H2,1-3H3,(H,21,22)/t11-,15-,16-,17+,18-/m1/s1 |
InChI Key |
PUZKHWFCLGKPQB-VGLCKJCNSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)[C@]([C@H]1CC[C@@]3([C@]2(CCC3=O)C)O)(C)CC(=O)O |
Canonical SMILES |
CC12CCC(=O)C(C1CCC3(C2(CCC3=O)C)O)(C)CC(=O)O |
Synonyms |
barbacenic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity as a Carboxylic Acid
Barbacenic acid participates in typical carboxylic acid reactions:
Salt Formation
Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylates, facilitating purification .
Esterification
Decarboxylation
Thermal decarboxylation under acidic conditions (HCl, Δ) yields a norterpene derivative, retaining the core decalin structure .
Oxidation
Controlled oxidation of the C-3 hydroxyl group (CrO₃, H₂SO₄) produces 3-oxo-barbacenic acid, enhancing antimicrobial activity (MIC = 8 µg/mL against Candida albicans) .
Biotransformation
Microbial metabolism by Aspergillus niger introduces hydroxyl groups at C-7 and C-15, yielding metabolites with anti-inflammatory properties (IC₅₀ = 12 µM for COX-2 inhibition) .
Mechanistic Insights from Model Systems
Comparative studies with simpler diterpenes reveal:
Comparison with Similar Compounds
Key Insights :
- Lipophilicity : Allyl or branched alkyl groups (e.g., secobarbital, pentobarbital) enhance blood-brain barrier penetration compared to diethyl (barbital) .
- Metabolic Stability : Allyl groups in secobarbital promote oxidation to inactive metabolites, reducing toxicity . Thiobarbiturates lack central nervous system (CNS) activity due to poor bioavailability .
Pharmacological Efficacy and Selectivity
Barbiturates exhibit varying potencies and therapeutic applications based on substituents:
Sedative-Hypnotic Activity
Analgesic Activity
1,3-Disubstituted derivatives (e.g., 1,3-dimethyl-5-propionoxy-5-(1-phenylethyl)barbituric acid) show superior oral analgesic efficacy to codeine in murine models .
Coronary Effects
All tested barbiturates (e.g., phenobarbital, amytal) induce coronary vasodilation in isolated hearts, but concentrated solutions may alter pH, confounding results .
Pharmacokinetic Profiles
| Parameter | Barbital | Secobarbital | Pentobarbital |
|---|---|---|---|
| Absorption | Slow brain penetration | Rapid absorption | Immediate onset |
| Metabolism | Minimal hepatic metabolism | Oxidized to secodiol | Hepatic demethylation |
| Excretion | Renal (cumulative excretion) | Renal (inactive metabolites) | Renal/hepatic |
| Half-Life | 24–48 hours | 15–40 hours | 20–35 hours |
Mechanistic Notes:
Q & A
Q. How can computational tools complement experimental studies of this compound?
- Answer: Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers. Quantum mechanical calculations (e.g., Gaussian) predict electronic properties and reaction pathways. Use cheminformatics platforms (e.g., ChemAxon) to generate structure-activity relationships (SAR). Validate computational predictions with wet-lab experiments .
Data Presentation and Validation
Q. What are best practices for presenting conflicting spectral data in this compound studies?
- Answer: Include raw data (e.g., NMR spectra) in supplementary materials with baseline correction annotations. Use comparative tables to highlight shifts in peak positions across studies. Discuss potential causes (e.g., solvent effects, tautomerism). Invite third-party validation via open-access data repositories (e.g., Zenodo) .
Q. How should researchers address low reproducibility in this compound’s synthetic yields?
- Answer: Publish detailed protocols with step-by-step video demonstrations. Collaborate with independent labs for inter-laboratory validation. Analyze failure modes via fishbone diagrams (e.g., identifying impurities in starting materials). Report yields as mean ± standard deviation across triplicate trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
